molecular formula C11H14ClNO B13275768 4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol

4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol

Cat. No.: B13275768
M. Wt: 211.69 g/mol
InChI Key: JNIIMFLQVRLTQI-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropylmethylamino group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropylmethyl group in 4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol imparts unique steric and electronic properties, making it distinct from other similar compounds. This unique structure can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-2-[(cyclopropylmethylamino)methyl]phenol

InChI

InChI=1S/C11H14ClNO/c12-10-3-4-11(14)9(5-10)7-13-6-8-1-2-8/h3-5,8,13-14H,1-2,6-7H2

InChI Key

JNIIMFLQVRLTQI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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